

A Technical Guide to Entrectinib-d4: Suppliers and Quality Standards

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Compound of Interest

Compound Name: Entrectinib-d4

Cat. No.: B15136519

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Entrectinib-d4**, a deuterated analog of the potent tyrosine kinase inhibitor, Entrectinib. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality **Entrectinib-d4** and understanding the requisite quality standards for its use in preclinical and clinical research.

Introduction to Entrectinib and its Deuterated Analog

Entrectinib is a powerful, orally bioavailable inhibitor of the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK).[1] These kinases, when constitutively activated through genetic alterations such as gene fusions, can become oncogenic drivers in a variety of solid tumors. By targeting these specific kinases, Entrectinib effectively blocks downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to the inhibition of cancer cell growth and proliferation.[1]

Entrectinib-d4 is a stable, isotopically labeled version of Entrectinib, where four hydrogen atoms have been replaced with deuterium. This modification makes it an invaluable tool in pharmacokinetic (PK) and metabolism studies, often used as an internal standard in bioanalytical assays to ensure the accuracy and precision of quantitative measurements.

Sourcing Entrectinib-d4: A Landscape of Suppliers

A critical first step in any research involving a test compound is the procurement of high-purity material from a reputable supplier. Several chemical suppliers specialize in providing reference standards and research chemicals, including deuterated compounds like **Entrectinib-d4**. While a comprehensive list is beyond the scope of this guide, researchers are encouraged to evaluate potential suppliers based on the thoroughness of their quality documentation and their reputation within the scientific community.

Key Considerations for Supplier Selection:

- **Certificate of Analysis (CoA):** A detailed CoA is non-negotiable. It should provide quantitative data on purity, identity, and the presence of any impurities.
- **Purity Specification:** Look for suppliers that guarantee a high purity, typically $\geq 98\%$, as determined by validated analytical methods.
- **Characterization Data:** The supplier should provide access to the analytical data that supports the information on the CoA, such as HPLC chromatograms and NMR spectra.
- **Traceability:** For certain applications, traceability to a primary reference standard (e.g., from a pharmacopeia) may be required.

Quality Standards and Specifications for Entrectinib-d4

Ensuring the quality of **Entrectinib-d4** is paramount for the integrity of research data. The following table summarizes the key quality attributes and typical specifications for a research-grade **Entrectinib-d4**.

Parameter	Typical Specification	Method of Analysis
Appearance	White to off-white solid	Visual Inspection
Identity	Conforms to the structure	^1H NMR, ^{13}C NMR, Mass Spectrometry
Purity (by HPLC)	$\geq 98.0\%$	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity	$\geq 99\%$ Deuterium Incorporation	Mass Spectrometry
Residual Solvents	To be reported	Gas Chromatography (GC)
Water Content	To be reported	Karl Fischer Titration
Storage	-20°C , protected from light	-

Experimental Protocols for Quality Control

Detailed and validated experimental protocols are essential for verifying the quality of **Entrectinib-d4**. Below are representative methodologies for the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of **Entrectinib-d4** by separating it from any potential impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.

- Detection: UV detection at a wavelength of 246 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **Entrectinib-d4** is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The area of the **Entrectinib-d4** peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of **Entrectinib-d4**.

Methodology:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6).
- Procedure for ^1H NMR: A small amount of the **Entrectinib-d4** sample is dissolved in DMSO- d_6 . The ^1H NMR spectrum is acquired, and the chemical shifts, multiplicities, and integrations of the proton signals are compared to the expected values for the **Entrectinib-d4** structure.
- Procedure for ^{13}C NMR: A similar procedure is followed for ^{13}C NMR, which provides information about the carbon skeleton of the molecule.

Mass Spectrometry for Isotopic Purity and Molecular Weight Confirmation

Objective: To confirm the molecular weight and assess the isotopic purity of **Entrectinib-d4**.

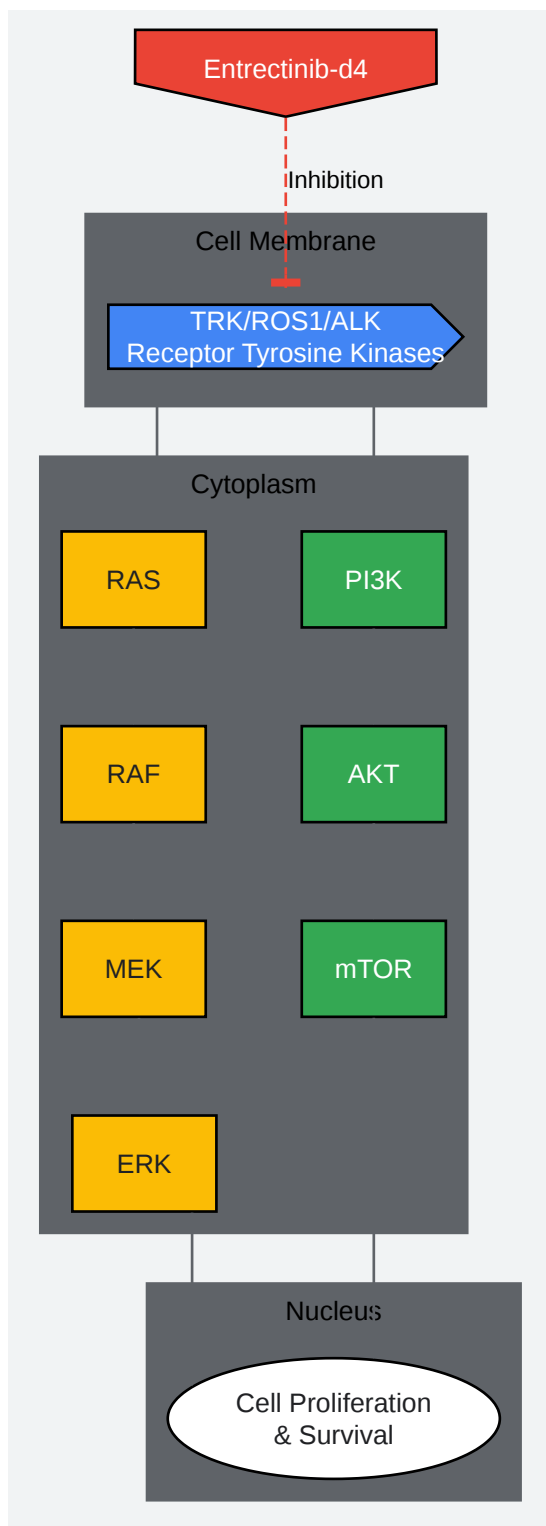
Methodology:

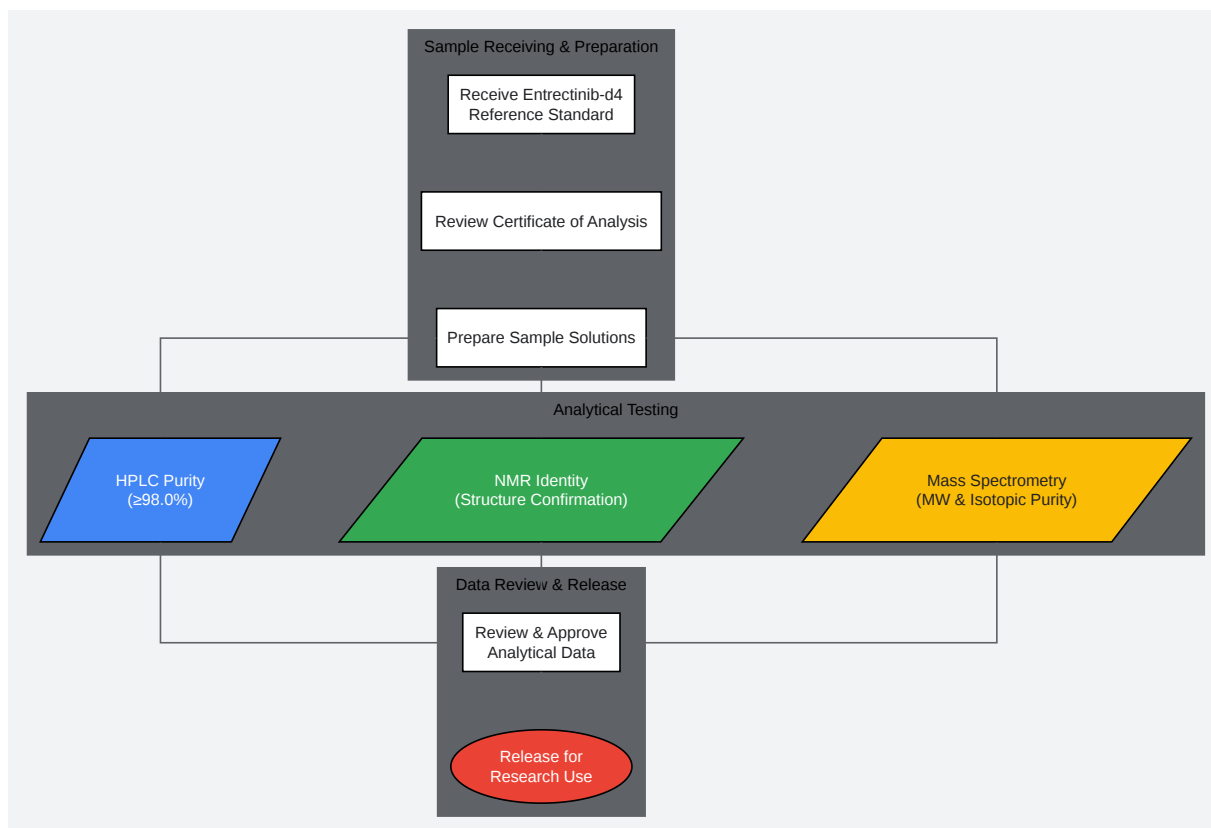
- Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.

- Procedure: A dilute solution of **Entrectinib-d4** is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight. The relative abundance of the deuterated and non-deuterated species is determined to calculate the isotopic purity.

Visualizing Key Concepts

To further aid in the understanding of Entrectinib's mechanism and the quality control process, the following diagrams are provided.





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References

- 1. What is the mechanism of Entrectinib? [synapse.patsnap.com]
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